2-[1-(4-methylphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide
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Overview
Description
2-[1-(4-methylphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes an imidazolidinone core, substituted with both aromatic and aliphatic groups, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-methylphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Core: This can be achieved by reacting an appropriate diamine with a diacid or its derivative under dehydrating conditions.
Substitution Reactions:
Acylation: The final step involves the acylation of the imidazolidinone core with 4-propoxyphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-methylphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure, which may interact with biological targets in novel ways.
Materials Science: Its structural properties make it a candidate for the development of new materials with specific mechanical or electronic properties.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 2-[1-(4-methylphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The imidazolidinone core may mimic natural substrates or inhibitors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-methylphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide
- 2-[1-(4-methylphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-butoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-[1-(4-methylphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propoxy group, in particular, may enhance its solubility and interaction with certain biological targets compared to its analogs.
Properties
Molecular Formula |
C25H31N3O4 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[1-(4-methylphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C25H31N3O4/c1-5-14-32-21-12-8-19(9-13-21)26-23(29)15-22-24(30)28(20-10-6-18(4)7-11-20)25(31)27(22)16-17(2)3/h6-13,17,22H,5,14-16H2,1-4H3,(H,26,29) |
InChI Key |
IFDSZIDHQWGNEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC(C)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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